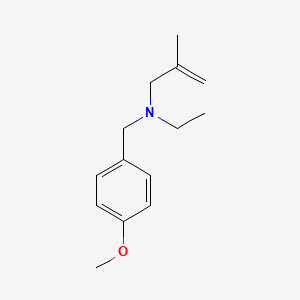![molecular formula C14H11N3O B5823641 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, studies have suggested that this compound may exert its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine can modulate various biochemical and physiological processes in cells. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation is that the compound may exhibit cytotoxicity towards normal cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
1. Develop new derivatives of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine with improved selectivity and potency towards specific enzymes and signaling pathways.
2. Investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
3. Study the pharmacokinetics and pharmacodynamics of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in animal models to evaluate its safety and efficacy.
4. Explore the use of this compound in the development of new materials with unique properties, such as polymers and supramolecular structures.
Méthodes De Synthèse
The synthesis of 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine can be achieved through various methods, including the reaction of 2-chloro-5-(4-methylphenyl)-1,3,4-oxadiazole with pyridine in the presence of a base. Another method involves the reaction of 2-amino-5-(4-methylphenyl)-1,3,4-oxadiazole with pyridine carboxaldehyde in the presence of a catalyst.
Applications De Recherche Scientifique
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. Researchers have shown that this compound exhibits potent anti-inflammatory and anticancer activities. Moreover, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-2-4-11(5-3-10)13-16-17-14(18-13)12-6-8-15-9-7-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPVBOKJXFKFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)

![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5823591.png)

![N-isopropyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5823620.png)


